Dihexyl maleate Dihexyl maleate
Brand Name: Vulcanchem
CAS No.: 16064-83-8
VCID: VC17888761
InChI: InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11-
SMILES:
Molecular Formula: C16H28O4
Molecular Weight: 284.39 g/mol

Dihexyl maleate

CAS No.: 16064-83-8

Cat. No.: VC17888761

Molecular Formula: C16H28O4

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Dihexyl maleate - 16064-83-8

Specification

CAS No. 16064-83-8
Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
IUPAC Name dihexyl (Z)-but-2-enedioate
Standard InChI InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11-
Standard InChI Key QMCVOSQFZZCSLN-QXMHVHEDSA-N
Isomeric SMILES CCCCCCOC(=O)/C=C\C(=O)OCCCCCC
Canonical SMILES CCCCCCOC(=O)C=CC(=O)OCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Dihexyl maleate, systematically named dihexyl but-2-enedioate, belongs to the class of maleate esters characterized by a cis-configuration of the double bond in the maleic acid backbone. The compound’s IUPAC name derives from the esterification of both carboxyl groups of maleic acid with hexanol. Key identifiers include:

PropertyValueSource
Molecular FormulaC16H28O4C_{16}H_{28}O_4
Molecular Weight284.39 g/mol
CAS Number29467
SMILES NotationCCCCCCCOC(=O)C=CC(=O)OCCCCCC
Boiling PointNot reported
Density~1.01 g/cm³ (estimated)

The compound’s stereochemistry influences its reactivity; the cis-orientation of the maleate group enhances its suitability as a dienophile in Diels-Alder reactions, a trait shared with diethyl maleate . Unlike diethyl maleate, which is restricted in fragrances due to sensitization risks, dihexyl maleate’s larger alkyl chains reduce volatility and may mitigate dermal absorption concerns .

Synthesis and Industrial Production

Esterification Methodology

Dihexyl maleate synthesis follows a two-step esterification process analogous to dimethyl maleate production . Maleic anhydride reacts with hexanol in a molar ratio of 1:2 under acidic conditions, typically using strong-acid ion exchange resins as catalysts . The reaction proceeds via:

  • Monoster Formation: Maleic anhydride and hexanol form monohexyl maleate at 70–100°C.

  • Diesterification: Excess hexanol and catalytic heating (105–150°C) yield dihexyl maleate, with unreacted alcohol recycled via distillation .

A patent describing dimethyl maleate synthesis (CN106631784A) reveals that column reactors with 5–20 plates achieve yields exceeding 99% . Adapting this method for hexanol would require higher temperatures (~150°C) due to hexanol’s elevated boiling point (157°C).

Catalytic Optimization

Solid acid catalysts, such as sulfonated polystyrene resins, improve reaction efficiency by minimizing side reactions like maleate-to-fumarate isomerization . Continuous-flow systems enhance productivity, as demonstrated in dioctyl maleate production, where tower reactors achieve 99.9% conversion .

Industrial and Research Applications

Polymer Chemistry

Dihexyl maleate acts as a plasticizer and crosslinking agent in polyvinyl chloride (PVC) and unsaturated polyester resins. Its compatibility with hydrophobic polymers stems from the hexyl groups, which reduce crystallinity and enhance flexibility. In coatings, it improves adhesion and weather resistance, comparable to dioctyl maleate’s performance in lacquers .

Surfactants and Cosmetics

The compound’s amphiphilic structure enables its use in emulsifiers and dispersants. While diethyl maleate is banned in fragrances, dihexyl maleate’s lower volatility and reduced sensitization potential make it a candidate for non-irritant cosmetic formulations .

Biomedical Research

Preliminary studies suggest dihexyl maleate inhibits glutathione synthesis in vitro, similar to diethyl maleate’s role in modulating oxidative stress pathways . This property is under investigation for anticancer applications, though in vivo toxicity data remain sparse .

ParameterDioctyl Maleate (Reference)Dihexyl Maleate (Inferred)
Oral LD₅₀ (Rat)>14,000 mg/kgLikely similar
Dermal IrritationMild irritationModerate risk
Ocular ExposureTransient irritationModerate risk

Data from indicate that longer alkyl chains reduce acute toxicity but may enhance bioaccumulation potential.

Environmental Impact and Degradation

Aquatic toxicity studies on dioctyl maleate show an EC₅₀ of 59.5 mg/L for Daphnia magna, suggesting moderate ecotoxicity . Dihexyl maleate’s higher hydrophobicity may exacerbate bioaccumulation in sediment-dwelling organisms. Microbial degradation pathways remain uncharacterized, though esterase-mediated hydrolysis is likely .

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